molecular formula C18H29NO2 B1607307 (+)-Penbutolol CAS No. 38363-41-6

(+)-Penbutolol

Cat. No.: B1607307
CAS No.: 38363-41-6
M. Wt: 291.4 g/mol
InChI Key: KQXKVJAGOJTNJS-OAHLLOKOSA-N
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Description

(+)-Penbutolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by its ability to block the action of endogenous catecholamines, such as adrenaline and noradrenaline, on beta-adrenergic receptors, which are part of the sympathetic nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Penbutolol typically involves the reaction of a substituted phenol with an epoxide, followed by a series of chemical transformations to introduce the necessary functional groups. One common synthetic route includes the following steps:

    Epoxide Formation: The starting material, a substituted phenol, undergoes an epoxidation reaction to form an epoxide intermediate.

    Nucleophilic Ring Opening: The epoxide is then subjected to nucleophilic ring opening using a suitable nucleophile, such as an amine, to introduce the beta-amino alcohol moiety.

    Functional Group Modification: Subsequent chemical reactions, including alkylation and acylation, are performed to introduce the desired functional groups and complete the synthesis of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: High-purity starting materials are prepared and purified.

    Reaction Optimization: Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(+)-Penbutolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(+)-Penbutolol has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of beta-adrenergic receptor interactions and beta-blocker pharmacology.

    Biology: Research on the physiological effects of beta-blockers on various biological systems often involves this compound.

    Medicine: The compound is studied for its therapeutic effects in treating cardiovascular diseases, such as hypertension and angina pectoris.

    Industry: this compound is used in the development and testing of new beta-blocker formulations and delivery systems.

Mechanism of Action

(+)-Penbutolol exerts its effects by blocking beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells in the heart, lungs, and other tissues. By inhibiting the action of endogenous catecholamines, this compound reduces heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels and reduced activation of protein kinase A (PKA).

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another non-selective beta-blocker used for similar therapeutic purposes.

    Atenolol: A selective beta-1 adrenergic receptor antagonist with fewer side effects on the lungs.

    Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.

Uniqueness

(+)-Penbutolol is unique in its pharmacokinetic profile, including its relatively long half-life and high lipid solubility, which allows for once-daily dosing and effective penetration of the central nervous system. This makes it particularly useful in certain clinical scenarios where central nervous system effects are desired.

Properties

IUPAC Name

(2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKVJAGOJTNJS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191720
Record name d-Penbutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38363-41-6
Record name (2R)-1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38363-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Penbutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-Penbutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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